N-Cyclohexyl-3-methoxyaniline

描述

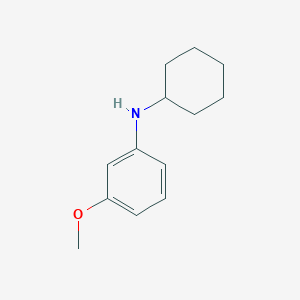

N-Cyclohexyl-3-methoxyaniline is an organic compound that belongs to the class of arylcyclohexylamines This compound is characterized by a cyclohexyl group attached to a 3-methoxyphenyl group through an amine linkage

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-Cyclohexyl-3-methoxyaniline typically involves the reaction of cyclohexylamine with 3-methoxybenzaldehyde under reductive amination conditions. The process can be summarized as follows:

Formation of Schiff Base: Cyclohexylamine reacts with 3-methoxybenzaldehyde to form a Schiff base (imine).

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .

化学反应分析

Types of Reactions

Cyclohexyl-

生物活性

N-Cyclohexyl-3-methoxyaniline is an organic compound belonging to the class of substituted anilines, characterized by its potential biological activities and applications in medicinal chemistry. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

This compound features a methoxy group (-OCH₃) attached to the aromatic ring of an aniline structure, along with a cyclohexyl substituent on the nitrogen atom. The presence of these functional groups enhances the compound's reactivity and biological interactions.

Chemical Formula

- Molecular Formula : C₁₃H₁₉N₁O

- Molecular Weight : Approximately 205.30 g/mol

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes, modulating metabolic pathways. Such interactions can lead to altered cellular processes, impacting growth and proliferation.

- Receptor Binding : this compound has been studied for its potential to bind to specific receptors, influencing signaling pathways critical for cellular function and survival.

- Antioxidant Properties : Some studies suggest that compounds with similar structures exhibit antioxidant activity, which can protect cells from oxidative stress and damage.

Antitumor Activity

Research indicates that derivatives of this compound may exhibit antitumor properties. For instance, studies have demonstrated that related compounds can inhibit tumor growth in various cancer models. A notable study involved testing the compound's efficacy against ALK-positive non-small cell lung cancer (NSCLC) cell lines, where it showed promising results in inhibiting tumor cell proliferation.

| Study | Compound | IC50 Value | Model |

|---|---|---|---|

| CJ-2360 | 25 nM | KARPAS-299 xenograft model | |

| Urea derivatives | EC50 = 12.09 μM | Leishmania amastigotes |

Anti-inflammatory Effects

In animal models, related compounds have demonstrated anti-inflammatory effects, suggesting potential applications in pain management therapies. The presence of the methoxy group is believed to enhance these pharmacological profiles by increasing lipophilicity and receptor affinity.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that modifications to the aniline structure significantly influence biological activity. For example, the introduction of alkyl side chains has been correlated with increased lipophilicity, enhancing cellular permeability and bioavailability.

科学研究应用

Medicinal Chemistry

1.1 Anticancer Activity

N-Cyclohexyl-3-methoxyaniline has been investigated for its potential as an anticancer agent. Research indicates that derivatives of aniline compounds exhibit significant inhibitory activity against various cancer cell lines. For instance, studies have shown that modifications to the aniline structure can enhance selectivity and potency against specific kinases involved in cancer progression, such as GSK-3β and CDK-2 .

Table 1: Inhibitory Activity of Aniline Derivatives Against Cancer Cell Lines

1.2 Antitubercular Activity

Another significant application of this compound is in the development of antitubercular agents. Research has indicated that certain derivatives exhibit potent activity against Mycobacterium tuberculosis, with cyclohexyl substitutions enhancing the hydrophobic properties necessary for bacterial membrane penetration .

Table 2: Antitubercular Activity of Cyclohexyl Derivatives

| Compound | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| This compound | 0.5 µg/mL | |

| Derivative C | 0.3 µg/mL | |

| Derivative D | 0.7 µg/mL |

Materials Science

This compound is also utilized in materials science, particularly in the synthesis of polymers and nanocomposites. Its chemical structure allows it to act as a building block for creating functionalized materials with enhanced properties, such as thermal stability and mechanical strength.

2.1 Polymer Synthesis

The compound can be incorporated into polymer matrices to improve their performance in various applications, including coatings and adhesives. The incorporation of N-cyclohexyl groups has been shown to enhance the hydrophobicity of polymers, making them suitable for water-repellent applications .

Case Studies

Case Study 1: Anticancer Drug Development

In a study aimed at optimizing anticancer agents, researchers synthesized a series of aniline derivatives, including this compound, to evaluate their efficacy against breast cancer cell lines. The results demonstrated that this compound exhibited a significant reduction in cell viability at concentrations lower than those required for traditional chemotherapeutics, suggesting its potential as a lead compound for further development .

Case Study 2: Antitubercular Agent Evaluation

A comprehensive evaluation of various aniline derivatives for their antitubercular properties led to the identification of this compound as a promising candidate due to its low MIC values against Mycobacterium tuberculosis. This study highlighted the importance of structural modifications in enhancing biological activity and provided insights into the mechanisms by which these compounds exert their effects .

属性

IUPAC Name |

N-cyclohexyl-3-methoxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO/c1-15-13-9-5-8-12(10-13)14-11-6-3-2-4-7-11/h5,8-11,14H,2-4,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKZSUGHMYITDGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)NC2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50462992 | |

| Record name | cyclohexyl-(3-methoxyphenyl)-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50462992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58864-12-3 | |

| Record name | cyclohexyl-(3-methoxyphenyl)-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50462992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。